
(E)-3',5'-Diamino-5-(2-bromovinyl)-2',3',5'-trideoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is a synthetic nucleoside analog known for its potent antiviral properties. This compound has garnered significant interest due to its ability to inhibit the replication of certain viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Amination: The amino groups are introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions.
Deoxygenation: The deoxygenation of the uridine derivative is carried out using reducing agents like tributyltin hydride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can modify the bromovinyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Ammonia or amine derivatives, often in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, each with unique biological properties.
科学的研究の応用
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HSV and VZV.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
作用機序
The antiviral activity of (E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is primarily due to its incorporation into viral DNA. Once incorporated, it inhibits viral DNA polymerase, preventing the replication of the virus. The compound is phosphorylated by viral thymidine kinase, which enhances its selectivity for infected cells.
類似化合物との比較
Similar Compounds
(E)-5-(2-Bromovinyl)-2’-deoxyuridine: Another potent antiviral nucleoside analog.
Acyclovir: A widely used antiviral drug with a similar mechanism of action.
Ganciclovir: Another nucleoside analog used to treat viral infections.
Uniqueness
(E)-3’,5’-Diamino-5-(2-bromovinyl)-2’,3’,5’-trideoxyuridine is unique due to its dual amino groups, which enhance its binding affinity to viral enzymes and increase its antiviral potency compared to other nucleoside analogs.
特性
CAS番号 |
657405-12-4 |
|---|---|
分子式 |
C11H15BrN4O3 |
分子量 |
331.17 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-(2-bromoethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15BrN4O3/c12-2-1-6-5-16(11(18)15-10(6)17)9-3-7(14)8(4-13)19-9/h1-2,5,7-9H,3-4,13-14H2,(H,15,17,18)/t7-,8+,9+/m0/s1 |
InChIキー |
PIQZKKPSMOEGSJ-DJLDLDEBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CN)N |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[(3S)-1-Oxohexan-3-yl]-L-cysteine](/img/structure/B12520334.png)

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12520345.png)

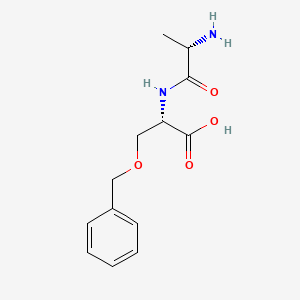
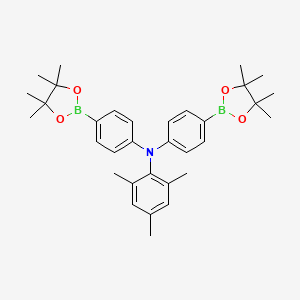
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
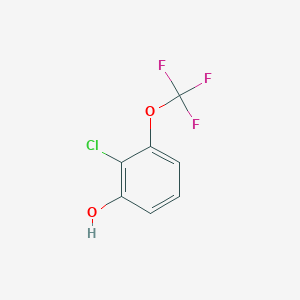
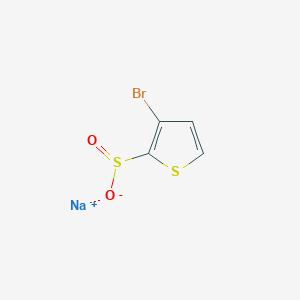
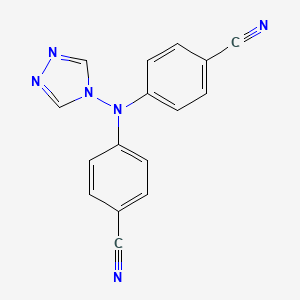
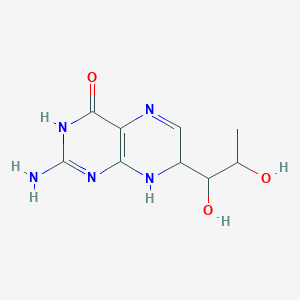
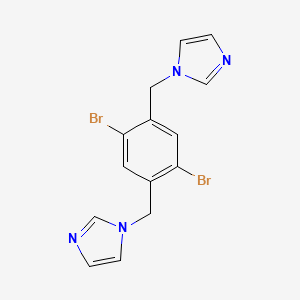
![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
